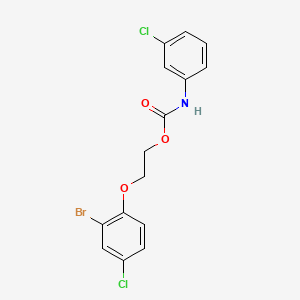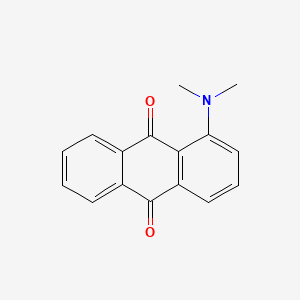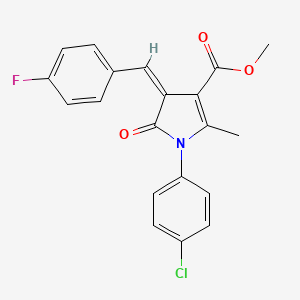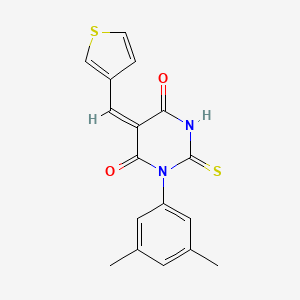
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide, commonly known as DAPT, is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been widely used in scientific research to investigate the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
作用機序
DAPT exerts its inhibitory effect on gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide into Aβ peptides. This leads to a reduction in the production of Aβ peptides and a decrease in their accumulation in the brain. DAPT has also been shown to inhibit the cleavage of other gamma-secretase substrates, such as Notch, which can affect cellular processes such as cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a range of biochemical and physiological effects, including a reduction in the production of Aβ peptides, a decrease in the accumulation of Aβ plaques in the brain, and an improvement in cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect other cellular processes, such as Notch signaling, which can have implications for cell differentiation and proliferation.
実験室実験の利点と制限
One of the main advantages of using DAPT in scientific research is its high potency and specificity for gamma-secretase inhibition. DAPT has been shown to be a highly effective inhibitor of gamma-secretase, with minimal off-target effects. However, one limitation of using DAPT is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of DAPT in animal models of Alzheimer's disease can be complicated by its poor solubility and bioavailability, which can affect its distribution and efficacy in the brain.
将来の方向性
There are several future directions for research on DAPT and its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. One area of focus is the development of novel formulations and delivery methods for DAPT, which can improve its solubility and bioavailability in the brain. Additionally, further studies are needed to investigate the long-term effects of DAPT on cognitive function and disease progression in animal models of Alzheimer's disease. Finally, the development of more selective and potent gamma-secretase inhibitors, based on the structure of DAPT, could provide new therapeutic options for the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
DAPT can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-1-carbothioamide to yield the desired product. The synthesis of DAPT has been well-established in the literature, and several modifications to the original method have been reported to improve the yield and purity of the product.
科学的研究の応用
DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in the processing of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide and the production of Aβ peptides. Studies have shown that inhibition of gamma-secretase by DAPT can reduce the production of Aβ peptides and prevent their accumulation in the brain, which is a hallmark of Alzheimer's disease. DAPT has also been used to investigate the role of gamma-secretase in other cellular processes, such as Notch signaling, which is involved in the regulation of cell differentiation and proliferation.
特性
IUPAC Name |
3,5-dimethyl-N-(piperidine-1-carbothioyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-17-8-14-9-18(2,11-17)13-19(10-14,12-17)15(22)20-16(23)21-6-4-3-5-7-21/h14H,3-13H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIDHFGQIKRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)

![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)
![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)


![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)